molecular formula C4H10FNO B12101515 2-Fluoro-3-methoxypropan-1-amine

2-Fluoro-3-methoxypropan-1-amine

Katalognummer: B12101515
Molekulargewicht: 107.13 g/mol
InChI-Schlüssel: BHXJIJFQIQVXKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-methoxypropan-1-amine is an organic compound with the molecular formula C4H10FNO It is a fluorinated amine that features both a fluoro and a methoxy group attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxypropan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-3-methoxypropyl chloride with ammonia or an amine source under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Fluoro-3-methoxypropyl chloride

    Reagent: Ammonia or an amine source

    Conditions: Basic conditions, often using a solvent like ethanol or methanol

    Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-methoxypropan-1-amine involves its interaction with various molecular targets. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins or enzymes, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-3-methoxypropylamine: Similar structure but lacks the amine group.

    3-Fluoro-2-methoxypropan-1-amine: Isomer with different positioning of the fluoro and methoxy groups.

    2-Fluoro-3-methoxybutan-1-amine: Similar structure with an additional carbon in the backbone.

Uniqueness

2-Fluoro-3-methoxypropan-1-amine is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a fluoro group, methoxy group, and amine group in a single molecule provides a versatile scaffold for various applications in research and industry.

Eigenschaften

Molekularformel

C4H10FNO

Molekulargewicht

107.13 g/mol

IUPAC-Name

2-fluoro-3-methoxypropan-1-amine

InChI

InChI=1S/C4H10FNO/c1-7-3-4(5)2-6/h4H,2-3,6H2,1H3

InChI-Schlüssel

BHXJIJFQIQVXKR-UHFFFAOYSA-N

Kanonische SMILES

COCC(CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.